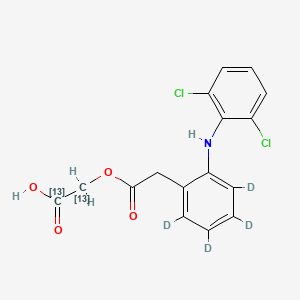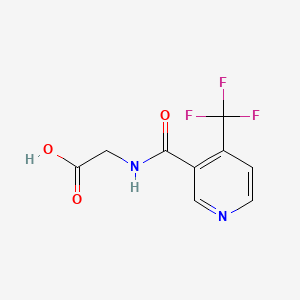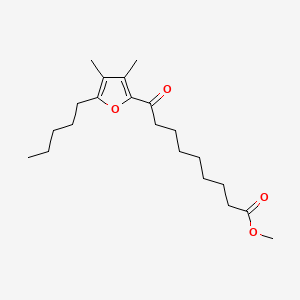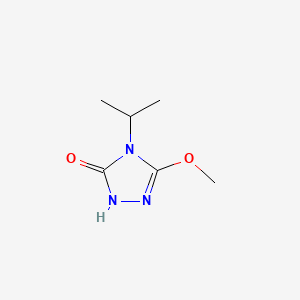
5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4 is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Phenylmethoxylation: The phenylmethoxy group at the 6-position can be introduced through a nucleophilic substitution reaction using phenylmethanol and a base.
Introduction of the Ethan-α,α,β,β-amine-d4 Group: This step involves the reaction of the indole derivative with an appropriate amine reagent under controlled conditions to introduce the ethan-α,α,β,β-amine-d4 group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenylmethoxy groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as serotonin or dopamine receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways, thereby reducing the progression of the disease.
Signal Transduction Modulation: Affecting signal transduction pathways, leading to changes in cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-Indole-3-ethanamine: Lacks the phenylmethoxy group, resulting in different biological activities.
6-Phenylmethoxy-1H-Indole-3-ethanamine: Lacks the methoxy group, leading to variations in its chemical reactivity and biological effects.
5,6-Dimethoxy-1H-Indole-3-ethanamine: Contains two methoxy groups, which may enhance its biological activity compared to the single methoxy derivative.
Uniqueness
5-Methoxy-6-(phenylmethoxy)-1H-Indole-3-ethan-α,α,β,β-amine-d4 is unique due to the presence of both methoxy and phenylmethoxy groups, which contribute to its distinct chemical properties and potential biological activities. The deuterium labeling (d4) also adds to its uniqueness, making it useful in metabolic studies and as a tracer in various research applications.
Properties
CAS No. |
69533-60-4 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
300.394 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2O2/c1-21-17-9-15-14(7-8-19)11-20-16(15)10-18(17)22-12-13-5-3-2-4-6-13/h2-6,9-11,20H,7-8,12,19H2,1H3/i7D2,8D2 |
InChI Key |
WAWUMYABRYFMPW-OSEHSPPNSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CCN)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



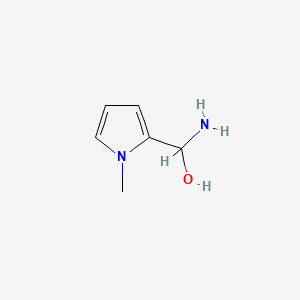
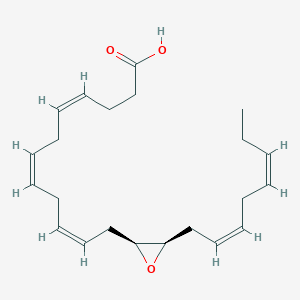
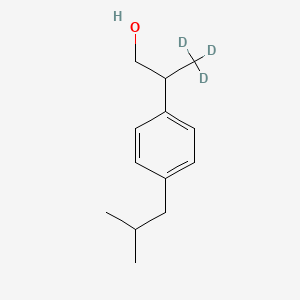
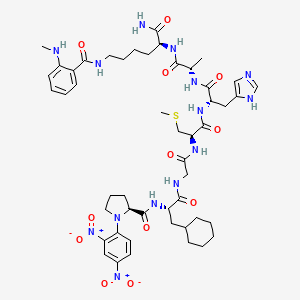
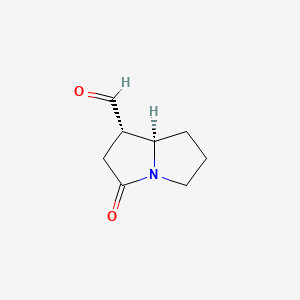
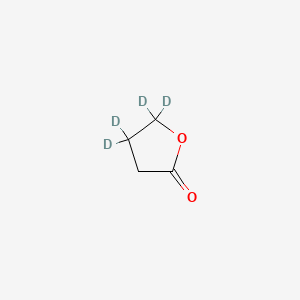
![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)
